molecular formula C16H14ClF3N4O3 B3036821 3-Chloro-2-{[1-(3-nitro-2-pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyridine CAS No. 400081-28-9

3-Chloro-2-{[1-(3-nitro-2-pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyridine

Cat. No. B3036821
CAS RN: 400081-28-9
M. Wt: 402.75 g/mol
InChI Key: ZIRNKELOHZHRSI-UHFFFAOYSA-N
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Description

“3-Chloro-2-{[1-(3-nitro-2-pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyridine” is a complex organic compound . It belongs to the class of compounds known as Trifluoromethylpyridines (TFMPs), which are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of TFMP derivatives like “3-Chloro-2-{[1-(3-nitro-2-pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyridine” is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a piperidine ring, and a nitro group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Chemical Reactivity and Interaction

  • 2- and 4-chloro derivatives of pyridine, including similar compounds to 3-Chloro-2-{[1-(3-nitro-2-pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyridine, have been studied for their reactivity with piperidine in methanol, suggesting increased built-in solvation in the case of 2-chloropyridine-N oxide. This research favors the electrostatic interpretation for such chemical interactions (Coppens, Declerck, Gillet, & Nasielski, 2010).

Synthesis and Characterization

  • The compound has been involved in the synthesis of key intermediates for efficient herbicides, demonstrating its importance in agricultural chemistry (Zuo Hang-dong, 2010).
  • It has also been used in the synthesis of fused, tricyclic pyridine-based energetic materials, highlighting its potential in the field of material science (Ma, Pan, Jiang, Liu, & Yao, 2018).
  • Its derivatives have been explored for their structural and thermal behaviors, contributing to the development of new materials with specific properties (Goodwin et al., 2001).

Pharmaceutical and Biomedical Research

  • In the pharmaceutical field, related pyridine derivatives have been investigated for their cytotoxicity towards leukemia cells, indicating potential medicinal applications (Al-Trawneh et al., 2021).
  • These compounds have also been studied for their role in the synthesis of anti-tuberculosis drug candidates, underscoring their significance in developing new therapeutic agents (Eckhardt et al., 2020).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP derivatives like “3-Chloro-2-{[1-(3-nitro-2-pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyridine” will be discovered in the future .

properties

IUPAC Name

3-chloro-2-[1-(3-nitropyridin-2-yl)piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O3/c17-12-8-10(16(18,19)20)9-22-15(12)27-11-3-6-23(7-4-11)14-13(24(25)26)2-1-5-21-14/h1-2,5,8-9,11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRNKELOHZHRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-{[1-(3-nitro-2-pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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